molecular formula C20H20N6O2S B2808096 5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921833-27-4

5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2808096
CAS No.: 921833-27-4
M. Wt: 408.48
InChI Key: IEUUKIZVBSUENW-UHFFFAOYSA-N
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Description

5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a novel synthetic compound provided for research purposes. Its complex molecular architecture incorporates two privileged heterocyclic scaffolds known for diverse biological activities: a pyrazolopyridine core and a 1,3,4-thiadiazole ring . The 1,3,4-thiadiazole pharmacophore is extensively documented in scientific literature for its broad spectrum of properties, including antimicrobial , anticancer , and anticonvulsant activities . The integration of this moiety with the pyrazolopyridine system suggests potential for multi-targeting mechanisms of action, making this compound a valuable chemical tool for probing new biological pathways. This product is intended for use in early-stage drug discovery and development, specifically for high-throughput screening, target identification, and structure-activity relationship (SAR) studies in medicinal chemistry. Researchers can utilize this compound to explore the synergistic effects of combining two bioactive heterocycles into a single molecular entity. It is supplied with guaranteed high purity and stability for reliable, reproducible experimental results. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-ethyl-3-oxo-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2S/c1-4-25-10-14(17(27)21-20-23-22-18(29-20)12(2)3)16-15(11-25)19(28)26(24-16)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUUKIZVBSUENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NN=C(S4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the thiadiazole ring and other functional groups. Common reagents used in these reactions include acyl chlorides, hydrazines, and thioureas. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl substituents .

Scientific Research Applications

5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound ID/CAS Substituents Molecular Formula Molecular Weight Notes
Target Compound 5-ethyl, 2-phenyl, N-5-(propan-2-yl)-1,3,4-thiadiazol-2-yl C₂₀H₂₁N₅O₂S 403.48 Thiadiazole group enhances metabolic stability
923682-25-1 5-ethyl, 2-phenyl, N-4-ethoxyphenyl C₂₄H₂₃N₃O₃ 401.46 Ethoxyphenyl may increase solubility but reduce target specificity
923233-41-4 5-propyl, 2-phenyl, N-2-methoxyethyl C₁₉H₂₂N₄O₃ 354.40 Shorter alkyl chain reduces lipophilicity vs. target compound
923113-33-1 5-methyl, 2,4-dioxo, N-(2-chlorophenyl)methyl C₂₀H₁₆ClN₅O₂ 405.83 Chlorophenyl group introduces halogen bonding potential
1216418-08-4 2-((4-chlorophenyl)thio), N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl) C₂₁H₂₁ClN₆O₂S₂ 512.07 Nitro and thio groups may confer redox activity

Implications of Substituent Variations

  • Thiadiazole vs. Ethoxyphenyl (Target vs. 923682-25-1) : The thiadiazole group in the target compound likely improves metabolic stability compared to the ethoxyphenyl group, which may undergo oxidative demethylation .
  • Alkyl Chain Length (Target vs.
  • Halogenation (923113-33-1) : The 2-chlorophenyl group in 923113-33-1 introduces halogen bonding, which could enhance binding affinity to hydrophobic enzyme pockets .

Research Findings and Hypotheses

  • Electron-Withdrawing Effects : The thiadiazole group in the target compound may stabilize the molecule via resonance, reducing susceptibility to enzymatic degradation .
  • Bioavailability : Longer alkyl chains (e.g., 5-ethyl) likely improve oral absorption but may require formulation adjustments to mitigate solubility challenges.
  • Target Selectivity : The absence of nitro or halogen groups in the target compound suggests a design focus on minimizing off-target interactions compared to analogs like 1216418-08-4 .

Q & A

Basic: What are the common synthetic routes for preparing this pyrazolo[4,3-c]pyridine derivative?

Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyrazole or pyridine precursors. Key steps include:

  • Core Formation : Cyclization of substituted pyrazoles with carbonyl-containing intermediates to form the pyrazolo[4,3-c]pyridine core. For example, condensation reactions under acidic or basic conditions (e.g., using acetic acid or triethylamine) .
  • Substitution : Introduction of the 5-ethyl and 3-oxo groups via alkylation or oxidation steps. The 1,3,4-thiadiazole moiety is often introduced through nucleophilic substitution or coupling reactions .
  • Optimization : Techniques like continuous flow reactors are employed to enhance reaction efficiency and reduce waste, aligning with green chemistry principles .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and core structure integrity. For example, aromatic protons appear as distinct multiplets in the 7.0–8.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying synthetic products .
  • Infrared (IR) Spectroscopy : Peaks near 1650–1750 cm1^{-1} confirm carbonyl (C=O) and amide (C-N) functionalities .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Answer:
Yield optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) improve coupling reactions for thiadiazole incorporation .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from hours to minutes) and enhances regioselectivity, particularly for cyclization steps .
  • In-Line Monitoring : Use HPLC or TLC to track intermediates and adjust reaction conditions dynamically .

Advanced: How can computational methods aid in understanding this compound’s reactivity or bioactivity?

Answer:

  • Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states and intermediates, guiding experimental design for novel derivatives .
  • Molecular Docking : Predicts binding affinities to biological targets (e.g., enzymes or receptors) by simulating interactions between the compound’s functional groups (e.g., thiadiazole) and active sites .
  • Machine Learning : Analyzes structure-activity relationships (SAR) to prioritize derivatives with enhanced pharmacological properties .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from:

  • Purity Variability : Use HPLC to verify compound purity (>95%) and rule out side products as confounding factors .
  • Assay Conditions : Standardize in vitro protocols (e.g., cell lines, incubation times) to ensure reproducibility. For example, inconsistent IC50_{50} values in kinase inhibition assays may stem from varying ATP concentrations .
  • Structural Validation : Confirm stereochemistry via X-ray crystallography, as minor conformational changes (e.g., boat vs. chair pyrimidine rings) significantly impact activity .

Basic: What are the key structural motifs influencing this compound’s pharmacological potential?

Answer:
Critical motifs include:

  • Pyrazolo[4,3-c]pyridine Core : Imparts rigidity and π-π stacking capability, enhancing binding to hydrophobic enzyme pockets .
  • 1,3,4-Thiadiazole Ring : Sulfur and nitrogen atoms facilitate hydrogen bonding and chelation with metal ions in biological targets .
  • Propan-2-yl Group : Increases lipophilicity, potentially improving membrane permeability and bioavailability .

Advanced: What strategies are effective for derivatizing this compound to explore SAR?

Answer:

  • Position-Specific Modifications :
    • C5 Ethyl Group : Replace with bulkier alkyl chains (e.g., isopropyl) to study steric effects on target binding .
    • Thiadiazole Substituents : Introduce electron-withdrawing groups (e.g., Cl) to modulate electronic properties and stability .
  • Scaffold Hopping : Fuse the pyrazolo-pyridine core with other heterocycles (e.g., triazoles) to diversify interaction profiles .

Basic: How is the purity of intermediates monitored during synthesis?

Answer:

  • TLC : Track reaction progress using silica plates and UV visualization. For example, intermediates with conjugated systems exhibit distinct Rf_f values under 254 nm .
  • Melting Point Analysis : Sharp melting ranges (e.g., 260–262°C) indicate high crystallinity and purity .

Advanced: What in silico tools are recommended for predicting ADMET properties?

Answer:

  • SwissADME : Predicts solubility, permeability, and cytochrome P450 interactions based on molecular descriptors (e.g., topological polar surface area) .
  • ProTox-II : Estimates toxicity endpoints (e.g., LD50_{50}) and highlights structural alerts (e.g., thiadiazole-related hepatotoxicity risks) .

Advanced: How can X-ray crystallography elucidate this compound’s binding mode?

Answer:

  • Co-Crystallization : Grow crystals with target proteins (e.g., kinases) under optimized buffer conditions (e.g., PEG 3350 precipitant) .
  • Electron Density Maps : Resolve interactions like hydrogen bonds between the carboxamide group and protein backbone NH groups. For example, a 1.8 Å resolution structure can reveal key binding residues .

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